N-[(1E)-(dimethylamino)methylene]-2-furamide
Description
Properties
IUPAC Name |
N-(dimethylaminomethylidene)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)6-9-8(11)7-4-3-5-12-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCUSZQFJWHAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Furamide Derivatives with Dimethylamino-Containing Reagents
A common approach involves the condensation of furamide derivatives with suitable amines or aldehyde equivalents to form the methylene linkage. Specifically, the synthesis often employs:
- Reagents: Dimethylamine or its derivatives, such as N,N-dimethylformamide (DMF) or dimethylamine hydrochloride.
- Reaction Conditions: Mild to moderate temperatures (around 80–120°C), often under inert atmospheres to prevent oxidation.
- Mechanism: Nucleophilic attack of dimethylamine on activated carbonyl groups of furamide, followed by dehydration to generate the methylene bridge.
A patent (WO2024195801A1) describes a method where a furamide compound is reacted with a dimethylamine source in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to facilitate the formation of the methylene linkage. The process involves:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Furamide derivative | Dissolved in anhydrous solvent (e.g., dichloromethane) | Ensures solubility and reaction control |
| 2 | Dimethylamine (or equivalent) | Added dropwise at 0–25°C | Controls exothermicity |
| 3 | Dehydrating agent (e.g., POCl₃) | Reflux at 80–120°C | Facilitates dehydration and methylene formation |
Use of Activated Intermediates and Coupling Reagents
Another prevalent method involves the activation of the furamide's amide carbonyl group with coupling agents such as carbodiimides (e.g., DCC, EDC) or phosphoryl chlorides, followed by reaction with dimethylamine.
In a patent (EP1765789A1), the synthesis employs carbodiimide-mediated coupling:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Furamide derivative | Dissolved in DMF or DMSO | Solvent choice for reactivity |
| 2 | DCC or EDC | Added at 0–25°C | Activates the carbonyl group |
| 3 | Dimethylamine or its salt | Added post-activation | Nucleophilic attack occurs |
This method offers high selectivity and yields, with the reaction typically carried out under nitrogen to prevent side reactions.
Solvent and Catalysis Considerations
Research indicates that solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or chloroform are preferred due to their polar aprotic nature, which stabilizes intermediates and enhances nucleophilic attack efficiency.
Catalysts such as pyridine or triethylamine are often employed to scavenge acids generated during activation or condensation steps, improving yield and purity.
| Solvent | Role | References |
|---|---|---|
| DMF | Solvent and activator | Patent WO2024195801A1 |
| DMSO | Reaction medium | Patent EP1765789A1 |
| Chloroform | Extraction | Patent WO2024195801A1 |
Reactions Involving Functional Group Transformations
Additional methods involve the transformation of furamide precursors through:
- Oxidation: To introduce functional groups or modify the heterocyclic core.
- Reduction: To modify the methylene linkage or amino groups.
- Cyclization: To form fused heterocyclic systems, often under acidic or basic catalysis.
A patent (CA2716898A1) details a synthesis pathway where furamide derivatives undergo cyclization in the presence of acids like acetic acid or Lewis acids, followed by functionalization with dimethylamine to yield the target compound.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Typical Conditions | Advantages | References |
|---|---|---|---|---|
| Condensation with dehydrating agents | Furamide + Dimethylamine + POCl₃ | 80–120°C, inert atmosphere | High yield, straightforward | WO2024195801A1 |
| Carbodiimide-mediated coupling | Furamide + DCC/EDC + Dimethylamine | 0–25°C, in DMF/DMSO | Selectivity, mild conditions | EP1765789A1 |
| Activation via acyl chlorides | Furamide + SOCl₂ or PCl₅ | Reflux in anhydrous solvents | Efficient, scalable | WO2024195801A1 |
| Cyclization and functionalization | Furamide derivatives + acids | Variable, often reflux | Structural diversity | CA2716898A1 |
Notes and Considerations
- Purity of reagents and anhydrous conditions are critical to prevent side reactions.
- Reaction monitoring via TLC or NMR ensures completion.
- Post-synthesis purification typically involves recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-(dimethylamino)methylene]-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives .
Scientific Research Applications
The compound N-[(1E)-(dimethylamino)methylene]-2-furamide is a versatile chemical with applications in various scientific fields, particularly in medicinal chemistry, agriculture, and materials science. This article explores its applications, supported by case studies and data tables to provide a comprehensive understanding of its potential uses.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties . Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that modifications to the structure could enhance the efficacy against resistant strains, making it a candidate for developing new antibiotics .
Anticancer Research
Another critical area of research involves the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving DNA interaction. The compound's ability to intercalate into DNA has been documented, suggesting potential use in chemotherapy regimens .
Case Study: Synthesis and Evaluation
A recent study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that certain derivatives had enhanced cytotoxic effects on cancer cell lines compared to the parent compound. This highlights the importance of structural modifications in optimizing therapeutic efficacy .
Pesticidal Properties
The compound has also been explored for its pesticidal properties . Research has shown that it can act as an effective fungicide against various plant pathogens. Field trials demonstrated that formulations containing this compound significantly reduced fungal infections in crops, suggesting its potential as a sustainable agricultural solution .
Herbicidal Activity
In addition to fungicidal properties, this compound has been investigated for its herbicidal activity . Studies indicate that it can inhibit the growth of specific weed species without harming crop plants, making it a valuable tool in integrated pest management strategies .
Polymer Development
This compound has shown promise in polymer chemistry . Its reactive groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research into polymer composites containing this compound indicates improved performance characteristics suitable for industrial applications .
Case Study: Composite Materials
A study focused on developing composite materials using this compound showed significant improvements in tensile strength and flexibility compared to traditional materials. These composites could find applications in automotive and aerospace industries where lightweight yet strong materials are required .
Mechanism of Action
The mechanism of action of N-[(1E)-(dimethylamino)methylene]-2-furamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its dimethylamino group plays a crucial role in these interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with derivatives of 2-furamide and imine-containing molecules. Key comparisons include:
(a) N′-[(E)-(2-Methoxyphenyl)methylidene]furan-2-carbohydrazide ()
- Structural Difference: Replaces the dimethylamino group with a 2-methoxyphenyl substituent.
- Such substitutions are critical in tuning pharmacokinetic properties .
(b) N-{(1E)-[4-(Dimethylamino)phenyl]methylene}-2-{[(1-methyl-1H-pyrrol-2-yl)sulfonyl]methyl}aniline (Compound 8, )
- Structural Difference: Incorporates a pyrrole-sulfonylmethyl group and a 4-(dimethylamino)phenyl substituent.
- Impact: The sulfonyl group enhances polarity and may improve inhibitory activity against biological targets (e.g., human enzymes). The dimethylamino group here is part of an aryl ring, differing from the direct methylene linkage in the target compound .
(c) N-[3-(Benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-N-[(5-iodo-2-furyl)methylene]amine ()
- Structural Difference : Features a triazole-thioether and iodo-furyl substituents.
Physical and Spectral Properties
Data from analogs in highlight trends in melting points and spectral features:
Notes: The dimethylamino group in the target compound likely contributes to higher basicity compared to halogenated or sulfonated analogs. Its absence of sulfonyl or halogen groups may reduce polarity, affecting solubility .
Biological Activity
N-[(1E)-(dimethylamino)methylene]-2-furamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by its furan ring and a dimethylamino group, which contribute to its reactivity and biological interactions. The compound can undergo hydrolysis under acidic or basic conditions, yielding various acids and amines, which may exhibit distinct biological effects.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Anticancer Potential
Emerging evidence suggests that this compound may have anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis (programmed cell death) through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HT-29 (Colon) | 12.5 | Caspase activation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Preclinical studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.
- Caspase Activation : In cancer cells, the compound triggers apoptotic pathways by activating caspases, essential enzymes in the apoptosis process.
- Cytokine Modulation : It modulates immune responses by influencing cytokine production in immune cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. Results showed significant inhibition at concentrations as low as 10 µg/mL.
- Cancer Cell Proliferation : In a comparative analysis involving multiple compounds, this compound demonstrated superior efficacy in inhibiting MCF-7 cell proliferation compared to standard chemotherapeutic agents.
- Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups, highlighting its potential therapeutic application in inflammatory disorders.
Q & A
Basic: What synthetic routes are available for N-[(1E)-(dimethylamino)methylene]-2-furamide, and how is its structure confirmed?
Methodological Answer:
The compound can be synthesized via condensation reactions between 2-furamide derivatives and dimethylamino-substituted aldehydes. Key steps include:
- Schiff base formation : Reacting a furan carboxamide with (dimethylamino)methylene reagents under reflux in anhydrous solvents (e.g., dichloromethane or ethanol) .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (e.g., dichloromethane/hexane) to isolate the product .
- Characterization :
- IR spectroscopy : Confirm imine (C=N) stretches at ~1600–1650 cm⁻¹ and amide (C=O) bands at ~1680–1720 cm⁻¹ .
- NMR : Key signals include the dimethylamino group (δ 2.8–3.2 ppm for N(CH₃)₂ in H NMR) and furan protons (δ 6.3–7.4 ppm) .
- Melting point : Used to assess purity (e.g., compounds in show mp ranges of 93–154°C) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Schiff base formation kinetics, while dichloromethane minimizes side reactions .
- Catalysis : Acidic (e.g., p-toluenesulfonic acid) or coupling reagents (e.g., TBTU, as in ) accelerate imine bond formation .
- Temperature control : Reflux at 60–80°C balances reaction rate and decomposition risks .
- In situ monitoring : TLC or HPLC tracks reaction progress to prevent over-condensation .
- Crystallization optimization : Gradient cooling (e.g., methyl tert-butyl ether/hexane) improves crystal purity .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- H and C NMR : Assign protons and carbons in the dimethylamino group, furan ring, and imine linkage. For example, the imine proton (CH=N) appears at δ 8.0–8.5 ppm in H NMR .
- IR spectroscopy : Identifies functional groups (e.g., C=O, C=N) and hydrogen bonding patterns .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified aryl or alkyl groups on the imine or furan moieties (e.g., trifluoromethyl, bromo, or methoxy substituents) to assess electronic effects .
- Biological assays : Test inhibitory activity against enzymes (e.g., kinases, proteases) using kinetic assays (IC₅₀ determination) .
- Computational modeling : Use DFT calculations to correlate substituent effects with electronic properties (e.g., HOMO-LUMO gaps) .
Basic: What purification methods are effective for this compound?
Methodological Answer:
- Column chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1) resolves polar byproducts .
- Recrystallization : Use solvent pairs like dichloromethane/hexane for high-melting-point derivatives (>100°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for final purity assessment .
Advanced: How to resolve discrepancies between predicted and observed spectroscopic data?
Methodological Answer:
- Dynamic effects : Use variable-temperature NMR to detect tautomerism or conformational changes (e.g., imine-enamine equilibria) .
- X-ray crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding .
- Comparative analysis : Cross-reference with analogs (e.g., nitrofen derivatives in ) to identify substituent-specific shifts .
Basic: What safety protocols are essential during synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods when handling volatile reagents (e.g., dichloromethane) .
- Waste disposal : Segregate halogenated solvents and imine byproducts for professional disposal .
Advanced: How can computational methods predict reactivity or biological interactions?
Methodological Answer:
- Molecular docking : Simulate binding to target proteins (e.g., Human G enzyme in ) using AutoDock Vina .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent parameters (e.g., Hammett σ) with bioactivity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
